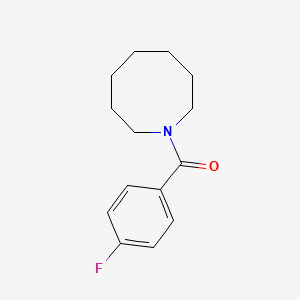

1-(4-fluorobenzoyl)azocane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

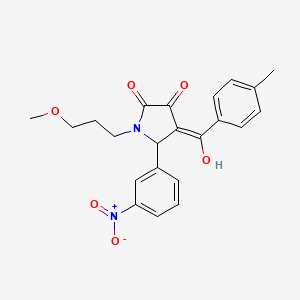

1-(4-fluorobenzoyl)azocane is a chemical compound that belongs to the family of azobenzenes. It is a yellow crystalline powder that is used in scientific research for its unique properties.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorobenzoyl)azocane involves photoisomerization. When exposed to light of a specific wavelength, the compound undergoes a reversible trans-cis isomerization. This changes the shape of the molecule, which in turn affects its binding affinity to proteins.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-(4-fluorobenzoyl)azocane are dependent on the proteins it binds to. For example, when bound to an ion channel, it can regulate the flow of ions across the cell membrane. When bound to an enzyme, it can regulate the rate of enzymatic reactions. These effects can be studied in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(4-fluorobenzoyl)azocane in lab experiments is its specificity. It can be used to control the activity of specific proteins without affecting others. Another advantage is its reversibility. The compound can be switched on and off with light, allowing for precise temporal control of protein activity. However, one limitation is the need for specialized equipment to control light exposure. Another limitation is the potential for phototoxicity, which can affect cell viability.

Direcciones Futuras

There are several future directions for research on 1-(4-fluorobenzoyl)azocane. One direction is the development of new photoswitchable ligands with improved properties, such as increased specificity and decreased phototoxicity. Another direction is the application of these ligands in the study of complex biological processes, such as neural circuits and signaling pathways. Additionally, the use of these ligands in therapeutic applications, such as optogenetics, holds promise for the treatment of various diseases.

Métodos De Síntesis

The synthesis method of 1-(4-fluorobenzoyl)azocane involves the reaction of 4-fluorobenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a yellow crystalline powder that is purified by recrystallization.

Aplicaciones Científicas De Investigación

1-(4-fluorobenzoyl)azocane is used in scientific research as a photoswitchable ligand. It can be used to control the activity of enzymes, receptors, and ion channels by switching them on and off with light. This allows researchers to study the role of these proteins in various biological processes.

Propiedades

IUPAC Name |

azocan-1-yl-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c15-13-8-6-12(7-9-13)14(17)16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAJLPZTQVFYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5395294.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(2,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5395298.png)

![2-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5395322.png)

![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)

![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)

![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5395358.png)

![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)

![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)

![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)

![5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)